![molecular formula C16H14N4O2 B6577129 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1207023-10-6](/img/structure/B6577129.png)
2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a methoxy group and a carboxamide group, as well as a phenyl ring attached to a pyrazole moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrazole precursors. One common synthetic route includes the following steps:
Formation of Pyridine Core: : The pyridine core can be synthesized through a multi-step process involving the condensation of appropriate precursors such as acetoacetanilide and ethyl acetoacetate.
Introduction of Methoxy Group: : The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a methoxy group.
Coupling with Pyrazole: : The pyrazole moiety is introduced through a coupling reaction with a phenyl derivative containing a pyrazole group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to convert specific functional groups to their reduced forms.
Substitution: : Substitution reactions can be employed to replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
In the field of medicine, this compound has been investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anti-inflammatory, and anticancer effects, making it a candidate for drug development.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-methoxy-N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide include:
2-methoxy-3-(1H-pyrazol-3-yl)quinoxaline
2-methoxy-N-(4-phenyl)pyridine-3-carboxamide
2-methoxy-N-(4-(1H-pyrazol-4-yl)phenyl)pyridine-3-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of functional groups and the presence of the pyrazole ring, which can influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-22-16-13(3-2-9-17-16)15(21)19-12-6-4-11(5-7-12)14-8-10-18-20-14/h2-10H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRCLUYJOEKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)C3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide](/img/structure/B6577053.png)
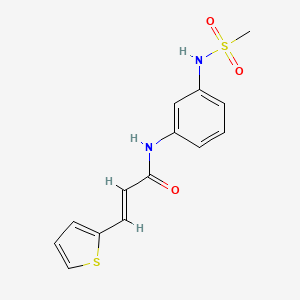

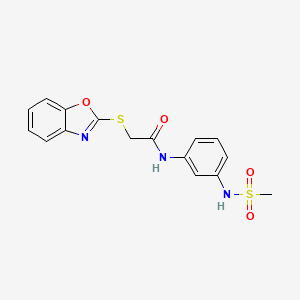
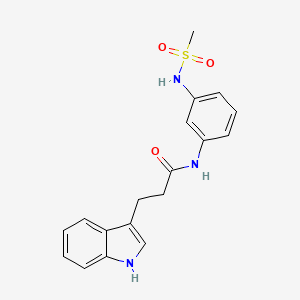
![N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide](/img/structure/B6577073.png)
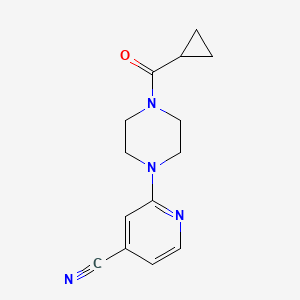
![N-[2-(4-methoxyphenyl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B6577085.png)
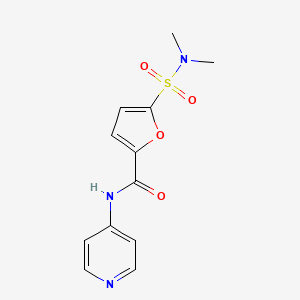
![1-acetyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577094.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B6577100.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]cyclobutanecarboxamide](/img/structure/B6577102.png)
![N-[2-(4-fluorophenoxy)ethyl]-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B6577138.png)
![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
